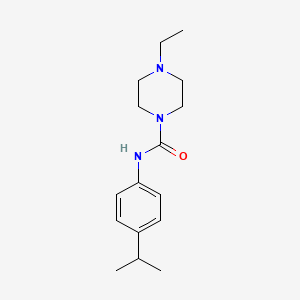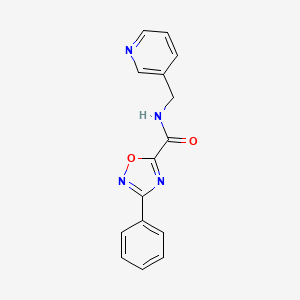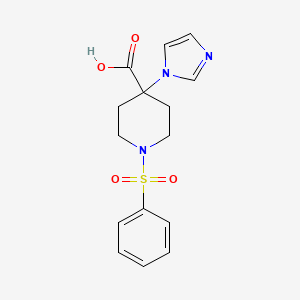
1-(3-phenoxybenzyl)decahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-phenoxybenzyl)decahydroquinoline, also known as PBQ, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields such as medicine, agriculture, and industry. PBQ is a bicyclic compound that contains a quinoline ring and a phenyl group attached to it. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
作用機序
The mechanism of action of 1-(3-phenoxybenzyl)decahydroquinoline is not fully understood. However, it has been suggested that 1-(3-phenoxybenzyl)decahydroquinoline may exert its antitumor, antiviral, and antibacterial activities by inhibiting the activity of enzymes involved in DNA replication and transcription. 1-(3-phenoxybenzyl)decahydroquinoline has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and RNA polymerase, an enzyme involved in transcription. 1-(3-phenoxybenzyl)decahydroquinoline has also been shown to inhibit the activity of the protease enzyme, which is involved in the replication of the hepatitis B virus and HIV.
Biochemical and Physiological Effects:
1-(3-phenoxybenzyl)decahydroquinoline has been shown to have various biochemical and physiological effects. 1-(3-phenoxybenzyl)decahydroquinoline has been shown to induce apoptosis, a process of programmed cell death, in various cancer cell lines. 1-(3-phenoxybenzyl)decahydroquinoline has also been shown to increase the production of reactive oxygen species (ROS), which can cause oxidative damage to cells. 1-(3-phenoxybenzyl)decahydroquinoline has been shown to increase the expression of genes involved in the immune response, including interleukin-1β and tumor necrosis factor-α.
実験室実験の利点と制限
1-(3-phenoxybenzyl)decahydroquinoline has several advantages and limitations for lab experiments. One advantage of 1-(3-phenoxybenzyl)decahydroquinoline is its broad-spectrum activity against various cancer cell lines, viruses, and bacteria. 1-(3-phenoxybenzyl)decahydroquinoline also has a relatively low toxicity profile compared to other chemotherapeutic agents. However, 1-(3-phenoxybenzyl)decahydroquinoline has several limitations, including poor solubility in water and low stability in acidic conditions. 1-(3-phenoxybenzyl)decahydroquinoline also has a short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
将来の方向性
There are several future directions for the study of 1-(3-phenoxybenzyl)decahydroquinoline. One future direction is the development of 1-(3-phenoxybenzyl)decahydroquinoline derivatives with improved solubility and stability. Another future direction is the study of 1-(3-phenoxybenzyl)decahydroquinoline in combination with other chemotherapeutic agents to enhance its effectiveness. The study of 1-(3-phenoxybenzyl)decahydroquinoline in animal models and clinical trials is also needed to determine its safety and efficacy as a therapeutic agent. Finally, the study of 1-(3-phenoxybenzyl)decahydroquinoline in other fields such as agriculture and industry may lead to the development of new and improved products.
合成法
1-(3-phenoxybenzyl)decahydroquinoline can be synthesized using various methods, including the Pictet-Spengler reaction, the Friedlander synthesis, and the Mannich reaction. The Pictet-Spengler reaction involves the condensation of an amine and an aldehyde or ketone to form a tetrahydroquinoline, which is then cyclized to form the quinoline ring. The Friedlander synthesis involves the reaction of aniline with a ketone or aldehyde in the presence of an acid catalyst to form a quinoline derivative. The Mannich reaction involves the reaction of an amine, a ketone or aldehyde, and formaldehyde to form a β-amino carbonyl compound, which is then cyclized to form the quinoline ring. Among these methods, the Pictet-Spengler reaction is the most commonly used method for synthesizing 1-(3-phenoxybenzyl)decahydroquinoline.
科学的研究の応用
1-(3-phenoxybenzyl)decahydroquinoline has been studied extensively for its potential use in various fields such as medicine, agriculture, and industry. In medicine, 1-(3-phenoxybenzyl)decahydroquinoline has been studied for its antitumor, antiviral, and antibacterial activities. 1-(3-phenoxybenzyl)decahydroquinoline has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1-(3-phenoxybenzyl)decahydroquinoline has also been shown to inhibit the replication of the hepatitis B virus and the human immunodeficiency virus (HIV). In agriculture, 1-(3-phenoxybenzyl)decahydroquinoline has been studied for its potential use as a pesticide. 1-(3-phenoxybenzyl)decahydroquinoline has been shown to have insecticidal activity against various pests, including the cotton bollworm and the tobacco budworm. In industry, 1-(3-phenoxybenzyl)decahydroquinoline has been studied for its potential use as a corrosion inhibitor. 1-(3-phenoxybenzyl)decahydroquinoline has been shown to inhibit the corrosion of various metals, including steel and aluminum.
特性
IUPAC Name |
1-[(3-phenoxyphenyl)methyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO/c1-2-11-20(12-3-1)24-21-13-6-8-18(16-21)17-23-15-7-10-19-9-4-5-14-22(19)23/h1-3,6,8,11-13,16,19,22H,4-5,7,9-10,14-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNVBYIFCUFQJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCCN2CC3=CC(=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide](/img/structure/B5331259.png)
![3-{3-[2-(allylthio)-1H-benzimidazol-1-yl]-3-oxopropyl}-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5331261.png)
![N-[2-(4-ethylmorpholin-2-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B5331263.png)
![N-[2-(4-morpholinyl)ethyl]-3-phenyl-2-propyn-1-amine dihydrochloride](/img/structure/B5331270.png)
![4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5331278.png)

![2,3-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5331295.png)


![N-methyl-7-(3-methylbut-2-enoyl)-N-(tetrahydro-2H-pyran-2-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5331317.png)

![N-(3-fluorophenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5331340.png)
![N-benzyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5331354.png)